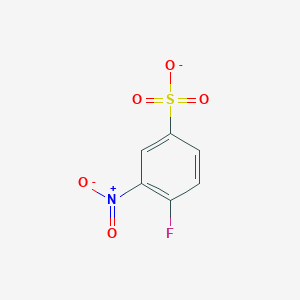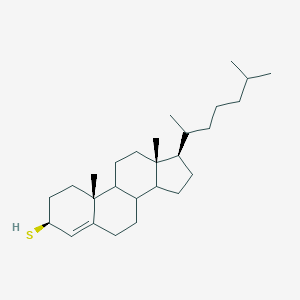![molecular formula C26H19ClN4O2S B289919 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289919.png)
3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one, also known as TTA-Q6, is a novel compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been shown to inhibit this pathway by targeting the mTOR protein, which plays a key role in the pathway.
Biochemical and Physiological Effects:
3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory effects, and to inhibit the formation of new blood vessels, a process known as angiogenesis. 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is its selectivity for cancer cells, which allows for targeted treatment. However, one limitation is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the potential side effects of 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one, and to optimize its dosage and administration.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one. One area of interest is the development of more effective formulations of the compound, to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one, and to identify potential synergies with other anti-cancer compounds. Finally, there is potential for 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one to be used in combination with other therapies, such as radiation or chemotherapy, to improve treatment outcomes.
Synthesemethoden
3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the reaction of 4-chlorobenzaldehyde with 4-acetylaniline in the presence of an acid catalyst to form 4-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)aniline. This intermediate is then reacted with 3-amino-2-thiophenecarboxylic acid to form the final product, 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C26H19ClN4O2S |
|---|---|
Molekulargewicht |
487 g/mol |
IUPAC-Name |
14-(4-acetylphenyl)-9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C26H19ClN4O2S/c1-14(32)15-8-12-18(13-9-15)31-26(33)24-23(29-30-31)22-21(16-6-10-17(27)11-7-16)19-4-2-3-5-20(19)28-25(22)34-24/h6-13H,2-5H2,1H3 |
InChI-Schlüssel |
HHNCNNUDCLXCRI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C5=C(CCCC5)N=C4S3)C6=CC=C(C=C6)Cl)N=N2 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C5=C(CCCC5)N=C4S3)C6=CC=C(C=C6)Cl)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)

![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)

![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)

![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)
